

# Strontium Ranelate in Osteoporosis: A Comparative Meta-analysis of Fracture Risk Reduction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of strontium ranelate's efficacy in reducing fracture risk in patients with osteoporosis. It objectively compares its performance against other leading osteoporosis treatments, supported by experimental data from large-scale clinical trials and meta-analyses. Detailed methodologies of the cited studies are provided to ensure a thorough understanding of the evidence base.

## Comparative Efficacy in Fracture Risk Reduction

The following table summarizes the quantitative data from meta-analyses of randomized controlled trials (RCTs) for strontium ranelate and its key alternatives in the treatment of postmenopausal osteoporosis. The data presented represents the relative risk reduction (RRR) for different types of fractures compared to placebo.



| Treatment             | Vertebral<br>Fracture RRR<br>(95% CI)                   | Non-Vertebral<br>Fracture RRR<br>(95% CI) | Hip Fracture<br>RRR (95% CI)                    | Key Meta-<br>Analysis/Trial(<br>s) |
|-----------------------|---------------------------------------------------------|-------------------------------------------|-------------------------------------------------|------------------------------------|
| Strontium<br>Ranelate | 41% (0.48-0.73)<br>[1]                                  | 15% (0.74-0.99)<br>[1]                    | 36% (0.412-<br>0.997) in high-<br>risk group[1] | SOTI &<br>TROPOS[1][2]             |
| Alendronate           | 47% (0.26-0.79) for radiographic vertebral fractures[3] | 29% (0.502-<br>0.997)[4]                  | 55% (0.29-0.72)<br>[2]                          | FIT[3]                             |
| Risedronate           | 36% (0.54-0.77)<br>[5][6]                               | 27% (0.61-0.87)<br>[5][6]                 | -                                               | VERT & HIP[7]                      |
| Denosumab             | 68% (0.26-0.41)<br>[8]                                  | 20% (0.67-0.95)<br>[8]                    | 40% (0.37-0.97)<br>[8]                          | FREEDOM[8]                         |
| Raloxifene            | 40% (0.50-0.70)<br>[9][10][11]                          | No significant reduction[9][10]           | -                                               | MORE[12]                           |
| Teriparatide          | 69% (0.21-0.46)<br>[13]                                 | 38% (0.44-0.87)<br>[14]                   | -                                               | Multiple<br>RCTs[13][14]           |

# **Experimental Protocols: A General Meta-Analysis Workflow**

The data presented in this guide is primarily derived from meta-analyses of RCTs. The general workflow for conducting such a meta-analysis, in line with the CONSORT (Consolidated Standards of Reporting Trials) statement, is as follows:

• Formulation of the Research Question: A clear and focused research question is defined, specifying the patient population (e.g., postmenopausal women with osteoporosis), intervention (e.g., strontium ranelate), comparator (e.g., placebo or another active treatment), and outcomes (e.g., incidence of vertebral and non-vertebral fractures).

### Validation & Comparative





- Systematic Literature Search: A comprehensive search of multiple electronic databases (e.g., MEDLINE, Embase, Cochrane Central Register of Controlled Trials) is conducted to identify all relevant RCTs. The search strategy uses a combination of keywords and controlled vocabulary.
- Study Selection: Pre-defined inclusion and exclusion criteria are applied to screen the search results. Two independent reviewers typically assess the eligibility of each study to minimize bias.
- Data Extraction: Data from the included studies is extracted using a standardized form. This
  includes information on study design, participant characteristics, intervention details, and
  outcome measures (e.g., number of fractures in each treatment group).
- Quality Assessment: The methodological quality of each included RCT is assessed using a
  validated tool, such as the Cochrane Risk of Bias tool. This helps to evaluate the reliability of
  the study findings.
- Statistical Analysis: The extracted data is pooled using appropriate statistical methods. For
  dichotomous outcomes like fracture incidence, the relative risk (RR) or odds ratio (OR) and
  its 95% confidence interval (CI) are calculated. A random-effects model is often used to
  account for heterogeneity between studies.
- Interpretation of Results: The results of the meta-analysis are interpreted in the context of the quality of the included studies and the overall body of evidence.





Click to download full resolution via product page

A typical workflow for a meta-analysis of clinical trials.

# **Signaling Pathways of Strontium Ranelate**

Strontium ranelate exhibits a unique dual mechanism of action, simultaneously stimulating bone formation and inhibiting bone resorption. This action is mediated through its influence on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).



- Anabolic Effect on Osteoblasts: Strontium ranelate activates the calcium-sensing receptor (CaSR) on pre-osteoblastic cells. This activation triggers downstream signaling pathways that promote the differentiation of osteoblasts and the synthesis of bone matrix proteins.
- Anti-resorptive Effect on Osteoclasts: In osteoblasts, strontium ranelate increases the expression of osteoprotegerin (OPG) and decreases the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). OPG is a decoy receptor that binds to RANKL, preventing it from activating its receptor RANK on osteoclast precursors. This inhibition of the RANKL/RANK pathway ultimately suppresses the differentiation and activity of osteoclasts. Furthermore, strontium ranelate can directly induce apoptosis (programmed cell death) in mature osteoclasts. The NF-kB pathway is a key player in osteoclastogenesis and is inhibited by the actions of strontium ranelate.[15]





Click to download full resolution via product page

Signaling pathways of strontium ranelate in bone remodeling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Strontium ranelate affects signaling from mechanically-stimulated osteocytes towards osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of the efficacy of alendronate for the prevention of hip fractures in postmenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Prevention of nonvertebral fractures by alendronate. A meta-analysis. Alendronate Osteoporosis Treatment Study Groups PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-analyses of therapies for postmenopausal osteoporosis. III. Meta-analysis of risedronate for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Risedronate's Role in Reducing Hip Fracture in Postmenopausal Women with Established Osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Denosumab for the treatment of osteoporosis: A systematic literature review | Reumatología Clínica [reumatologiaclinica.org]
- 9. Meta-analyses of therapies for postmenopausal osteoporosis. IV. Meta-analysis of raloxifene for the prevention and treatment of postmenopausal osteoporosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A meta-analysis of the efficacy of raloxifene on all clinical and vertebral fractures and its dependency on FRAX PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. The efficacy of teriparatide on lumbar spine bone mineral density, vertebral fracture incidence and pain in post-menopausal osteoporotic patients: A systematic review and metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of teriparatide on bone mineral density and fracture in postmenopausal osteoporosis: meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Strontium Ranelate in Osteoporosis: A Comparative Meta-analysis of Fracture Risk Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935870#meta-analysis-of-strontium-ranelate-effects-on-fracture-risk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com